molecular formula C22H19F3N2O2 B2920188 N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 400088-58-6

N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2920188
CAS No.: 400088-58-6
M. Wt: 400.401
InChI Key: XTSGIEKXXDGXKW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a carboxamide derivative featuring a 1,2-dihydropyridine core substituted with a 3,4-dimethylphenyl group at the amide nitrogen and a 4-(trifluoromethyl)benzyl group at the pyridine nitrogen. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and lipophilic (methyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c1-14-5-10-18(12-15(14)2)26-20(28)19-4-3-11-27(21(19)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSGIEKXXDGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications to introduce the trifluoromethylphenyl moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydropyridine Cores

The compound shares its dihydropyridine-carboxamide backbone with N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (), an elastase inhibitor. Key differences include:

  • Substituent positioning : The trifluoromethyl group is at the para-position on the benzyl group in the target compound versus the meta-position in the elastase inhibitor.
  • Additional moieties : The elastase inhibitor incorporates a methanesulfonylpyridine and a pyrazole group, which may enhance binding specificity or metabolic stability .

Urea-Based Analogues

Compounds such as 1-(3,4-dimethylphenyl)ureido benzothioamides (e.g., 7n , Yield: 66.5%; ESI-MS m/z: 300.3 [M+H]⁺) and 1-(3-chloro-4-(trifluoromethyl)phenyl)ureido benzothioamides (e.g., 7o , Yield: 63.1%; ESI-MS m/z: 374.2 [M+H]⁺) () replace the carboxamide with a urea linker. These urea derivatives exhibit higher synthetic yields (58.5–66.5%) compared to chloromethyl-thiazole ureas (50.4–54.2%, ), suggesting that benzothioamide moieties improve reaction efficiency. The urea group may also alter hydrogen-bonding interactions in biological systems .

Heterocyclic Carboxamides

and highlight compounds with thiazole, pyrimidine, or tetrahydroisoquinoline cores. For example:

  • (3R,4R)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide () introduces a tetrahydroisoquinoline scaffold, which may enhance rigidity and binding affinity through additional π-π interactions .

Ligand Similarity and Tanimoto Scores

lists ligands with Tanimoto scores (e.g., 0.76 for 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide), indicating moderate structural similarity to the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight ([M+H]⁺) Yield (%) Biological Activity Reference
Target Compound Dihydropyridine 3,4-Dimethylphenyl, 4-(Trifluoromethyl)benzyl N/A N/A Unknown N/A
N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-...-1-[3-(trifluoromethyl)phenyl]-...carboxamide Dihydropyridine Methanesulfonylpyridine, Pyrazole N/A N/A Elastase inhibitor
4-(3-(3,4-Dimethylphenyl)ureido)benzothioamide (7n) Benzothioamide-Urea 3,4-Dimethylphenyl 300.3 66.5 N/A
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea (8n) Thiazole-Urea 3,4-Dimethylphenyl, Chloromethyl 372.2 50.4 N/A
(3R,4R)-N-(3-Cyano-4-fluorophenyl)-...-2-(2,2,2-trifluoroethyl)-...tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline Cyano, Fluoro, Trifluoroethyl N/A N/A N/A

Research Findings and Implications

  • Synthetic Efficiency : Urea derivatives (e.g., 7n ) exhibit higher yields than thiazole-ureas (e.g., 8n ), suggesting that benzothioamide synthesis is more optimized .
  • Structural Flexibility: Heterocyclic cores (e.g., tetrahydroisoquinoline in ) introduce conformational constraints that could improve target selectivity but may reduce synthetic accessibility .

Biological Activity

N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and comparative analyses with other compounds.

  • Molecular Formula : C22H19F3N2O2
  • Molecular Weight : 400.39 g/mol
  • CAS Number : 338782-19-7

This compound belongs to the dihydropyridine class, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.

Research indicates that dihydropyridines can influence several biological pathways. The specific compound may interact with various receptors and enzymes, which could include:

  • Calcium Channel Modulation : Dihydropyridines are often calcium channel blockers, impacting vascular smooth muscle contraction and cardiac function.
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis .

Antimicrobial Efficacy

A study demonstrated that similar compounds with trifluoromethyl substitutions effectively eradicated preformed biofilms and were more potent than standard antibiotics like vancomycin. The selectivity factor for these compounds was reported to be greater than 20 against cultured human cells, indicating low toxicity while maintaining efficacy against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl rings significantly affect the biological activity. For instance, the introduction of trifluoromethyl groups enhances antimicrobial potency, while certain substitutions may lead to loss of activity or altered pharmacokinetic profiles .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is essential.

CompoundAntibacterial ActivitySelectivity FactorNotes
This compoundHigh>20Effective against MRSA
VancomycinModerate10Standard antibiotic
Related Trifluoromethyl CompoundsHigher than vancomycinVariesEffective against biofilms

Case Studies

  • Case Study on Antimicrobial Action : A recent investigation into the antimicrobial properties of related dihydropyridines showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted how specific structural features contributed to enhanced bioactivity and reduced cytotoxicity .
  • Clinical Implications : In a clinical setting, derivatives of this compound have been explored for their potential use in treating infections caused by antibiotic-resistant bacteria. The findings suggest that these compounds could serve as valuable alternatives in antibiotic therapy .

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